molecular formula C8H10FNO2S B7868622 5-FLUORO-N,2-DIMETHYL-BENZENESULFONAMIDE

5-FLUORO-N,2-DIMETHYL-BENZENESULFONAMIDE

Cat. No.: B7868622
M. Wt: 203.24 g/mol
InChI Key: REIWQEZGHVFQHE-UHFFFAOYSA-N
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Description

5-Fluoro-N,2-dimethylbenzenesulfonamide: is an organic compound with the molecular formula C8H10FNO2S and a molecular weight of 203.23 g/mol . This compound is characterized by the presence of a fluorine atom, two methyl groups, and a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-FLUORO-N,2-DIMETHYL-BENZENESULFONAMIDE typically involves the reaction of 5-fluoro-2-nitrobenzenesulfonamide with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide , and a catalyst, such as palladium on carbon . The reaction mixture is heated to a specific temperature, usually around 80-100°C , and stirred for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-N,2-dimethylbenzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Sodium iodide: or for substitution reactions.

    Potassium permanganate: or for oxidation reactions.

    Hydrogen gas: and for reduction reactions.

Major Products Formed:

    Substituted benzenesulfonamides: from substitution reactions.

    Sulfonic acids: from oxidation reactions.

    Aminobenzenesulfonamides: from reduction reactions.

Scientific Research Applications

Chemistry: 5-Fluoro-N,2-dimethylbenzenesulfonamide is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of sulfonamides. It is also investigated for its potential use as an antimicrobial agent due to its ability to inhibit bacterial growth .

Industry: In the industrial sector, 5-FLUORO-N,2-DIMETHYL-BENZENESULFONAMIDE is used in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and polymers with unique properties .

Mechanism of Action

The mechanism of action of 5-FLUORO-N,2-DIMETHYL-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds with target proteins, increasing its binding affinity. The sulfonamide group interacts with enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

  • N-Fluorobenzenesulfonimide
  • N-(2-fluoro-5-nitrophenyl)-2,5-dimethylbenzenesulfonamide
  • 5-Fluoro-2-nitrobenzenesulfonamide

Uniqueness: 5-Fluoro-N,2-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and dimethyl groups enhances its reactivity and binding affinity compared to other similar compounds. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-fluoro-N,2-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-6-3-4-7(9)5-8(6)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIWQEZGHVFQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-2-methyl-benzenesulfonyl chloride (4.18 g, 20 mmol) in acetone (20 mL) was added a 40% aqueous solution of methylamine (4.5 mL, 60 mmol) under nitrogen and the mixture stirred for 5 min. Acetone was removed in vacuo and the aqueous residue extracted with CH2Cl2. The CH2Cl2 extract was dried (Na2SO4), filtered, concentrated and the residue purified by column chromatography (SiO2, 10% ether in CH2Cl2) to provide 3.9 g (19.2 mmol, Yield 96%) of the title compound as a white solid; 1H NMR (500 MHz, CDCl3) δ ppm: 2.59 (3H, s), 2.67 (3H, d, J=5.5 Hz), 4.41 (1H, brs), 7.13–7.20 (1H, m), 7.29 (1H, dd, J=8.2, 5.5 Hz), 7.69 (1H, J=8.6, 2.1 Hz); LC/MS m/z 204 (M+H).
Quantity
4.18 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
96%

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